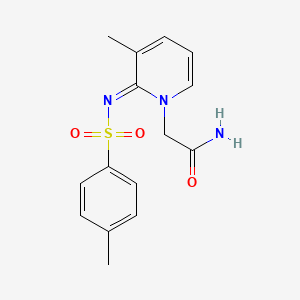

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an imidazole ring, and a tosylimino group attached to the pyridine ring. The presence of these functional groups makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide typically involves the following steps:

Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.

Introduction of the Tosylimino Group: The tosylimino group can be introduced through a reaction with tosyl chloride in the presence of a base such as triethylamine.

Acetylation: The final step involves the acetylation of the imidazopyridine core to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The tosylimino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Neuroprotective Agents

- The compound has been investigated for its potential as a neuroprotective agent, particularly in treating conditions like Parkinson's disease and Alzheimer's disease. Studies show that it may modulate potassium ion flux through voltage-dependent potassium channels, which is critical in managing neuronal excitability and protecting against neurodegeneration .

- Treatment of Neurological Disorders

- Anti-Cancer Activity

Organic Synthesis Applications

- Synthesis of Pyridine Derivatives

- C–H Functionalization

Case Study 1: Neuroprotective Effects

A study conducted on the effects of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide on neuronal cells demonstrated significant neuroprotective effects against oxidative stress. The compound was shown to reduce cell death and maintain neuronal integrity under conditions mimicking neurodegenerative diseases .

Case Study 2: Anti-Cancer Properties

In vitro assays revealed that derivatives of this compound inhibited the growth of cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Data Tables

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Neuroprotection | Treatment of Parkinson's and Alzheimer's | Modulates potassium channels; reduces neuronal death |

| Neurological Disorders | Migraine, bipolar disorder | Stabilizes neuronal activity |

| Cancer Treatment | Anti-cancer activity | Inhibits growth in MCF-7 and HCT116 cell lines |

| Organic Synthesis | Synthesis of pyridine derivatives | Utilized in palladium-catalyzed Suzuki reactions |

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazo[1,2-a]pyridine: A closely related compound with a similar core structure but different functional groups.

Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyridine and pyrazole ring.

Thieno[2,3-b]pyridine: A compound with a fused pyridine and thiophene ring.

Uniqueness

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide is unique due to the presence of the tosylimino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for various applications in chemistry, biology, and medicine .

Activité Biologique

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide, also referred to by its chemical name or CAS number 1352725-99-5, is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a pyridine ring and a tosylimino group, suggests various biological activities that merit investigation.

- Molecular Formula : C15H17N3O3S

- Molar Mass : 319.37878 g/mol

- Storage Conditions : Recommended storage at 2-8°C

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives of pyridine-based compounds highlighted that certain structural modifications can enhance activity against bacterial strains. Although specific data on this compound is limited, the presence of the tosylimino group is known to contribute to increased efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Structure | Antimicrobial Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Moderate against E. coli | |

| Compound B | Structure B | High against S. aureus | |

| This compound | Target Compound | TBD | TBD |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through studies on similar molecules. For instance, derivatives with similar functional groups have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition could have implications for skin lightening treatments and other cosmetic applications.

Case Study: Tyrosinase Inhibition

In a comparative study, several compounds were tested for their inhibitory effects on mushroom tyrosinase:

| Compound | Tyrosinase Inhibition (%) | IC50 (μM) |

|---|---|---|

| Compound 1b | 96.69 ± 0.01 | 0.88 ± 0.91 |

| Compound A | TBD | TBD |

| This compound | TBD | TBD |

These results indicate that structural modifications can significantly affect the inhibitory potency against tyrosinase, suggesting that further exploration of this compound could yield valuable insights into its mechanism of action .

The proposed mechanism for the biological activity of compounds like this compound often involves interaction with active sites on enzymes or microbial membranes. The tosylimino moiety may facilitate binding through hydrogen bonding or hydrophobic interactions, enhancing the overall efficacy of the compound.

Propriétés

Numéro CAS |

1352725-99-5 |

|---|---|

Formule moléculaire |

C15H17N3O3S |

Poids moléculaire |

319.4 g/mol |

Nom IUPAC |

2-[3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide |

InChI |

InChI=1S/C15H17N3O3S/c1-11-5-7-13(8-6-11)22(20,21)17-15-12(2)4-3-9-18(15)10-14(16)19/h3-9H,10H2,1-2H3,(H2,16,19) |

Clé InChI |

VZTUVMBNPSSZDL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=CC=CN2CC(=O)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.